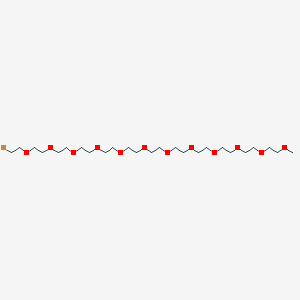

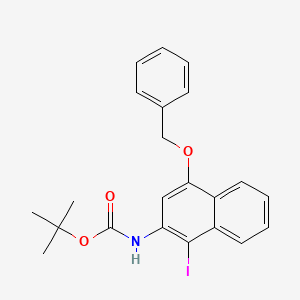

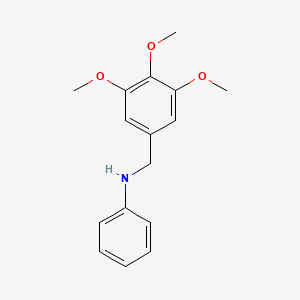

![molecular formula C16H18N4 B3107687 N-(茚满-2-基)-5,6,7,8-四氢吡啶并[4,3-d]嘧啶-2-胺 CAS No. 1619971-57-1](/img/structure/B3107687.png)

N-(茚满-2-基)-5,6,7,8-四氢吡啶并[4,3-d]嘧啶-2-胺

描述

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of amines with carbonyl compounds followed by cyclization . The exact synthesis process for “N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine” would depend on the specific reactants and conditions used.Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can vary widely depending on the specific substituents attached to the pyrimidine ring . The exact structure of “N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine” would need to be determined through techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including substitutions, additions, and eliminations . The specific reactions that “N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine” can undergo would depend on its exact structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific structure . These properties can include melting point, solubility, and stability, among others .科学研究应用

化学和生物学评估

N-(茚满-2-基)-5,6,7,8-四氢吡啶并[4,3-d]嘧啶-2-胺属于一类具有广泛生物和药理活性的化合物,这归因于它们的结构多样性和化学性质。对类似杂环化合物的研究突出了它们在各种科学应用中的潜力,特别是在有机合成、催化和药物开发中。

有机合成和催化

与吡啶并[4,3-d]嘧啶密切相关的杂环 N-氧化物衍生物作为合成中间体显示出多功能性。它们的重要性在于金属配合物的形成、催化剂的设计、不对称合成和医药应用。由于这些化合物具有功能多样性和生物学意义,因此已用于高级化学研究,这使得它们对探索新的合成路线和催化机制的研究人员具有吸引力 (Li 等人,2019 年)。

药物化学和药物开发

吡喃嘧啶核心是一种结构相关的化合物,由于其广泛的合成应用和生物利用度,它作为医药和制药工业的关键前体。杂化催化剂已被广泛用于开发吡喃嘧啶的衍生物,证明了该化合物的多功能性和在创建生物活性分子方面的潜力。此类开发强调了吡啶并[4,3-d]嘧啶及其类似物在合成药理活性化合物中的作用 (Parmar 等人,2023 年)。

抗炎和抗癌应用

嘧啶,包括吡啶并[4,3-d]嘧啶,以其广泛的药理作用而闻名,例如抗炎和抗癌活性。抗炎作用归因于它们抑制重要炎症介质的表达和活性,而它们的抗癌潜力是通过多种机制探索的,表明具有与多种生物靶标相互作用的潜力 (Rashid 等人,2021 年)。

作用机制

Target of Action

The primary target of N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine is the cyclin-dependent protein kinases (CDKs) . CDKs are important protein serine/threonine kinases belonging to the CMGC family . They play crucial roles in the regulation of cell cycle and transcription .

Mode of Action

N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine interacts with its target, the CDKs, by inhibiting their activity . This inhibition results in the disruption of cell cycle regulation and transcription processes .

Biochemical Pathways

The compound affects the biochemical pathways regulated by CDKs. These include pathways regulating cell cycles (CDKs1–6, 11, and 14–18) and transcriptions (CDKs7–13, 19 and 20) . The downstream effects of these disruptions can lead to the inhibition of cell proliferation and the induction of cell death .

Pharmacokinetics

Similar compounds have shown good plasma stability and liver microsomal stability , which could suggest a favorable bioavailability profile for this compound.

Result of Action

The result of the action of N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine is the inhibition of cell proliferation . This is achieved through the disruption of cell cycle regulation and transcription processes, leading to the induction of cell death .

安全和危害

未来方向

The development of new pyrimidine derivatives with improved properties is an active area of research . This includes the design and synthesis of novel pyrimidine derivatives with enhanced anti-inflammatory activities and minimum toxicity . Future research will likely continue to explore the potential of pyrimidine derivatives as therapeutic agents for various diseases .

属性

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4/c1-2-4-12-8-14(7-11(12)3-1)19-16-18-10-13-9-17-6-5-15(13)20-16/h1-4,10,14,17H,5-9H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESRVDFIMBPWDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CN=C(N=C21)NC3CC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

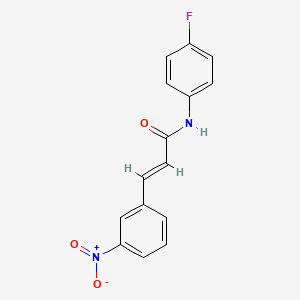

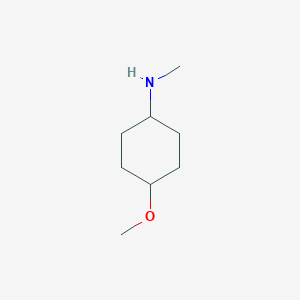

![1-Piperidinepropanoic acid, 4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-, methyl ester, (3R,4R)-](/img/structure/B3107652.png)

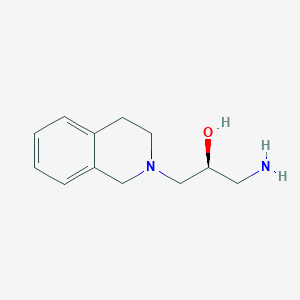

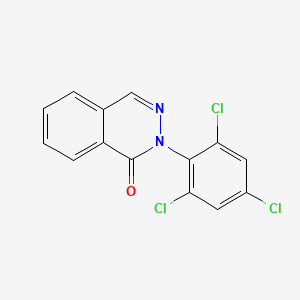

![(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B3107671.png)

![4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid](/img/structure/B3107676.png)

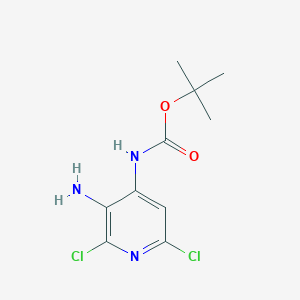

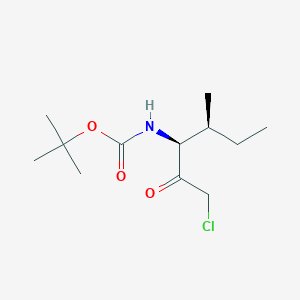

![tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B3107690.png)